Cas no 331275-65-1 (N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide)

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide is a thiourea derivative incorporating a carbazole moiety, offering unique structural and functional properties. The carbazole group enhances its electronic characteristics, making it potentially useful in organic electronics or as a fluorescent probe. The thiourea segment provides strong hydrogen-bonding capabilities, which may be leveraged in supramolecular chemistry or as a ligand in coordination compounds. Its dual functionality allows for applications in materials science, particularly in designing advanced polymers or small-molecule catalysts. The compound’s stability and reactivity profile make it a candidate for further research in medicinal chemistry, where carbazole derivatives are known for their bioactive potential.
N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide structure
331275-65-1 structure
Product Name:N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide
CAS No:331275-65-1
MF:C16H16N4OS
MW:312.389441490173
CID:3063714
PubChem ID:3102984
Update Time:2025-10-29

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide
    • SR-01000316469-1
    • BAS 00380020
    • AKOS000581485
    • EN300-110996
    • 331275-65-1
    • SR-01000316469
    • Inchi: 1S/C16H16N4OS/c17-16(22)19-18-15(21)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H,18,21)(H3,17,19,22)
    • InChI Key: SRTZXYYOOJAOTJ-UHFFFAOYSA-N
    • SMILES: S=C(N)NNC(CCN1C2C=CC=CC=2C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 312.10448232Da
  • Monoisotopic Mass: 312.10448232Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 104Ų

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Additional information on N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide

Introduction to N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide and Its Significance in Modern Chemical Biology

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide, with the CAS number 331275-65-1, represents a fascinating compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. The presence of both carbamothioylamino and carbazole moieties in its structure suggests a multifaceted role, which we will explore in detail.

The compound's structure is a testament to the ingenuity of medicinal chemists who continuously seek novel scaffolds to develop next-generation therapeutics. The carbamothioylamino group, a sulfur-containing moiety, is known for its ability to interact with biological targets in diverse ways, often enhancing binding affinity and selectivity. This feature makes it particularly valuable in the design of small-molecule inhibitors and modulators.

The incorporation of the carbazole ring into the molecule adds another layer of complexity and functionality. Carbazole derivatives are well-documented for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific arrangement of these functional groups in N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide suggests that it may exhibit a synergistic effect, combining the benefits of both moieties.

In recent years, there has been a surge in research focused on developing molecules that can modulate protein-protein interactions (PPIs). N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide has emerged as a promising candidate in this area due to its ability to interact with target proteins through multiple binding sites. This property is particularly crucial for designing molecules that can disrupt harmful protein complexes involved in various diseases.

The compound's potential application in oncology is one of the most exciting areas of research. Studies have shown that carbazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, the carbamothioylamino group has been found to enhance the solubility and bioavailability of drug candidates, making it an attractive feature for oncology drug development.

Beyond oncology, N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide holds promise in other therapeutic areas as well. For instance, its ability to modulate inflammatory pathways makes it a potential candidate for treating autoimmune diseases. Furthermore, its antioxidant properties could be beneficial in managing oxidative stress-related conditions such as neurodegenerative diseases.

The synthesis of N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, making it more suitable for preclinical and clinical studies.

In conclusion, N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide (CAS no. 331275-65-1) is a versatile molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features and multifaceted functionality make it an attractive candidate for drug discovery across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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